Methyl 4-methoxy-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
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Overview
Description
Methyl 4-methoxy-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is an organic compound with the molecular formula C14H19BO6. It is a boronic ester derivative, often used in organic synthesis and various chemical reactions due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methoxy-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves the reaction of 4-methoxy-3-nitrobenzoic acid with tetramethyl-1,3,2-dioxaborolane. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methoxy-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Aryl halides, palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., ethanol or toluene).
Major Products Formed
Reduction: Formation of 4-methoxy-3-amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate.
Substitution: Formation of biaryl compounds with various functional groups depending on the aryl halide used.
Scientific Research Applications
Methyl 4-methoxy-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is widely used in scientific research due to its versatility:
Biology: It can be used to synthesize biologically active molecules for drug discovery and development.
Industry: Used in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-methoxy-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate involves its ability to participate in cross-coupling reactions. The boronic ester group acts as a nucleophile, reacting with electrophilic aryl halides in the presence of a palladium catalyst to form biaryl compounds. This reaction proceeds through a series of steps including oxidative addition, transmetalation, and reductive elimination .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Uniqueness
Methyl 4-methoxy-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is unique due to the presence of both a nitro group and a boronic ester group. This combination allows it to participate in a wider range of chemical reactions compared to similar compounds that may lack one of these functional groups .
Properties
IUPAC Name |
methyl 4-methoxy-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BNO7/c1-14(2)15(3,4)24-16(23-14)10-7-9(13(18)22-6)8-11(17(19)20)12(10)21-5/h7-8H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFONRRZIMHBWFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2OC)[N+](=O)[O-])C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BNO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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